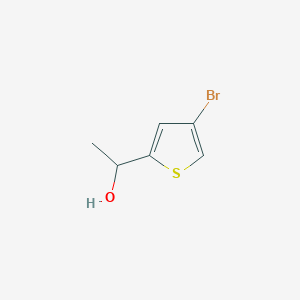

1-(4-Bromothiophen-2-yl)ethan-1-ol

CAS No.: 34878-46-1

Cat. No.: VC6933863

Molecular Formula: C6H7BrOS

Molecular Weight: 207.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34878-46-1 |

|---|---|

| Molecular Formula | C6H7BrOS |

| Molecular Weight | 207.09 |

| IUPAC Name | 1-(4-bromothiophen-2-yl)ethanol |

| Standard InChI | InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3 |

| Standard InChI Key | DPTFBIIZOCHASS-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=CS1)Br)O |

Introduction

Synthesis

The synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-ol involves various organic reactions, depending on the desired yield and purity. A common synthetic route includes:

-

Bromination of Thiophene:

-

Thiophene undergoes selective bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS).

-

-

Addition of Ethan-1-ol Moiety:

-

The brominated thiophene is reacted with ethyl magnesium bromide or other Grignard reagents to introduce the ethan-1-ol group.

-

-

Chirality Control:

-

Enantioselective synthesis may involve chiral catalysts or reagents to produce the (R)-enantiomer.

-

Medicinal Chemistry

The compound's structure suggests potential pharmacological activity:

-

Antimicrobial Properties: The bromine atom enhances interactions with microbial enzymes.

-

Anticancer Potential: Preliminary studies indicate possible DNA-binding capabilities, making it a candidate for anticancer drug development.

Materials Science

Thiophene derivatives, including this compound, are widely used in:

-

Organic semiconductors.

-

Organic light-emitting diodes (OLEDs).

-

Organic field-effect transistors (OFETs).

Biological Activity and Research Implications

Research highlights that the compound exhibits notable biological activities:

-

Enzyme Modulation: It may interact with specific enzymes to alter their activity.

-

Cellular Disruption: Its structure suggests potential for disrupting cellular processes, such as DNA replication or protein synthesis .

Further studies are required to elucidate its precise mechanisms of action.

Comparison with Similar Compounds

To understand its uniqueness, the following table compares it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 2-Thiophenemethanol | Lacks bromine substitution; reduced reactivity |

| 4-Bromothiophene | No hydroxymethyl group; limited biological activity |

| 2-Aminothiophenes | Contains an amino group; different pharmacological uses |

The combination of a bromine atom and hydroxymethyl group in 1-(4-Bromothiophen-2-yl)ethan-1-ol makes it chemically distinct .

Safety Considerations

While detailed safety data specific to this compound is limited, general precautions for handling thiophene derivatives include:

-

Avoid inhalation or skin contact.

-

Store in a cool, dry environment away from oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume